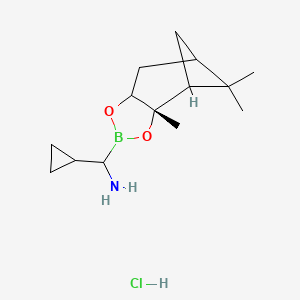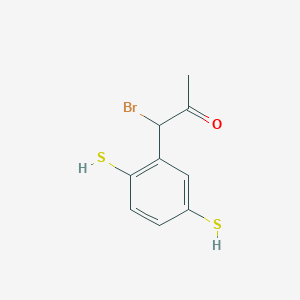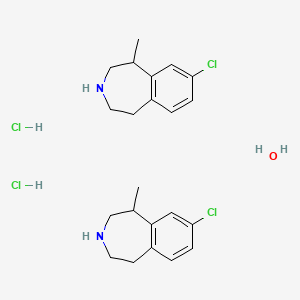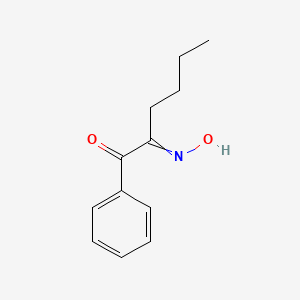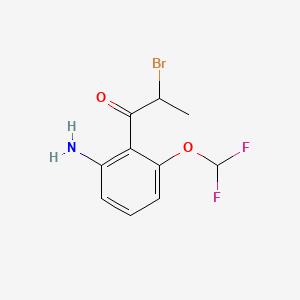
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-6-(difluoromethoxy)benzene. This intermediate is then subjected to bromination and subsequent reactions to introduce the propanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods are crucial in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethoxy and bromopropanone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10BrF2NO2 |
|---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3 |
InChI-Schlüssel |
YHGWUIAPYKRNKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


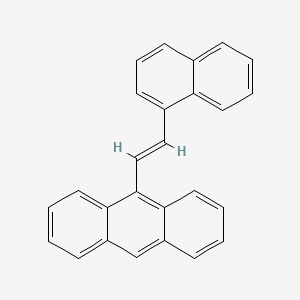

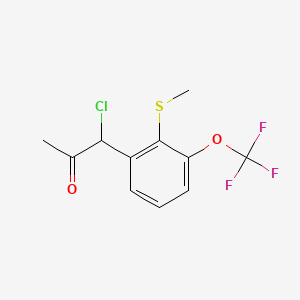
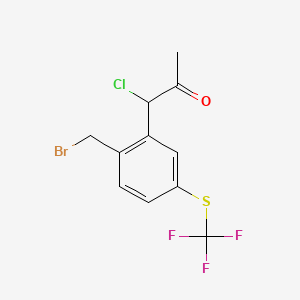
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
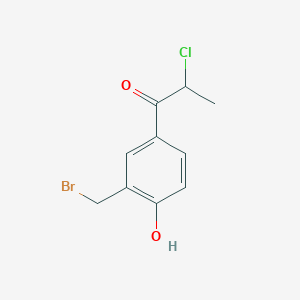
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
